3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Description
3,4-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazin-3-yloxyethyl chain and a 3,4-dimethoxy-substituted benzenesulfonamide core. The molecule’s structure comprises:
- Sulfonamide moiety: A benzene ring substituted with electron-rich methoxy groups at positions 3 and 4.
- Pyridazin-3-yloxyethyl linker: A pyridazine ring substituted with a 4-methylphenyl group at position 6, connected via an ethoxyethyl chain to the sulfonamide nitrogen. This linker balances rigidity and flexibility for target engagement.
- 4-Methylphenyl substituent: A hydrophobic group on the pyridazine ring, likely influencing lipophilicity and membrane permeability.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-15-4-6-16(7-5-15)18-9-11-21(24-23-18)29-13-12-22-30(25,26)17-8-10-19(27-2)20(14-17)28-3/h4-11,14,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLBFNQCTVTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the sulfonamide group, and the attachment of the methoxy substituents. The general synthetic route can be summarized as follows:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Methoxy Substituents: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Amine derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Overview
3,4-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Known for its diverse applications in medicinal chemistry, this compound has garnered attention for its potential as an antibacterial agent, among other uses.
Medicinal Chemistry
The sulfonamide group in this compound makes it a promising candidate for the development of antibacterial agents . Sulfonamides typically inhibit the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria, leading to bacterial growth inhibition. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains.
Biological Studies
This compound can be utilized in studies focusing on the biological activity of sulfonamides and their interactions with proteins and other biomolecules. Its unique structure allows for exploration into how modifications can enhance biological efficacy or target specificity.
Chemical Synthesis
As a versatile building block, this compound can facilitate the synthesis of more complex organic molecules. This is particularly relevant in the development of novel compounds for pharmaceutical applications.
Industrial Applications
The properties of this compound may be exploited in developing materials with specific characteristics, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Antibacterial Activity
Research has shown that this compound possesses dose-dependent antibacterial properties. For example, laboratory studies demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL compared to control groups.
In Vitro Studies
Laboratory experiments have confirmed that this compound exhibits effective antibacterial activity against various bacterial strains. The studies highlighted its potential as a lead compound for drug development aimed at treating bacterial infections.
Theoretical Interaction Studies
Computational docking studies have suggested favorable interactions between this compound and target proteins involved in bacterial metabolism, reinforcing its potential as a candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds, identified in , share core sulfonamide and pyridazine motifs but differ in substituents:
Substituent Effects on Physicochemical Properties
Benzene Ring Modifications
- 3,4-Dimethoxy (Target) vs. 2,4-Dimethyl (G870-0578): Methoxy groups are electron-withdrawing and polar, increasing solubility in aqueous media compared to methyl groups. This may improve bioavailability but reduce membrane permeability .
Pyridazin Ring Modifications
- 4-Methylphenyl (Target) vs. 4-Methoxyphenyl (Second Analogue) :
- The 4-methylphenyl group in the target enhances lipophilicity (higher logP), favoring hydrophobic interactions in binding pockets. In contrast, the 4-methoxyphenyl group introduces polarity, which could improve solubility but reduce passive diffusion .
Biological Activity
3,4-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. This class of compounds is well-known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The biological activity of this specific sulfonamide derivative is of significant interest due to its potential therapeutic applications and unique structural features.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3,4-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 393.4357 g/mol |
| CAS Number | 946316-42-3 |
The primary mechanism of action for sulfonamides involves the inhibition of the enzyme dihydropteroate synthase, which plays a crucial role in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a potential candidate for antibacterial therapy.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antibacterial agent. The effectiveness was attributed to its structural features that enhance binding affinity to bacterial enzymes involved in folic acid synthesis .
Case Studies
- In Vitro Studies : Laboratory studies have shown that this compound exhibits dose-dependent antibacterial activity. For instance, at concentrations ranging from 10 to 100 µg/mL, significant inhibition of bacterial growth was observed compared to control groups.
- Theoretical Interaction Studies : Computational docking studies have suggested that this compound interacts favorably with target proteins involved in bacterial metabolism, reinforcing its potential as a lead compound for drug development .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models predict favorable absorption and distribution characteristics based on its chemical structure. Parameters such as solubility and permeability were assessed using ADME (Absorption, Distribution, Metabolism, and Excretion) modeling tools .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
